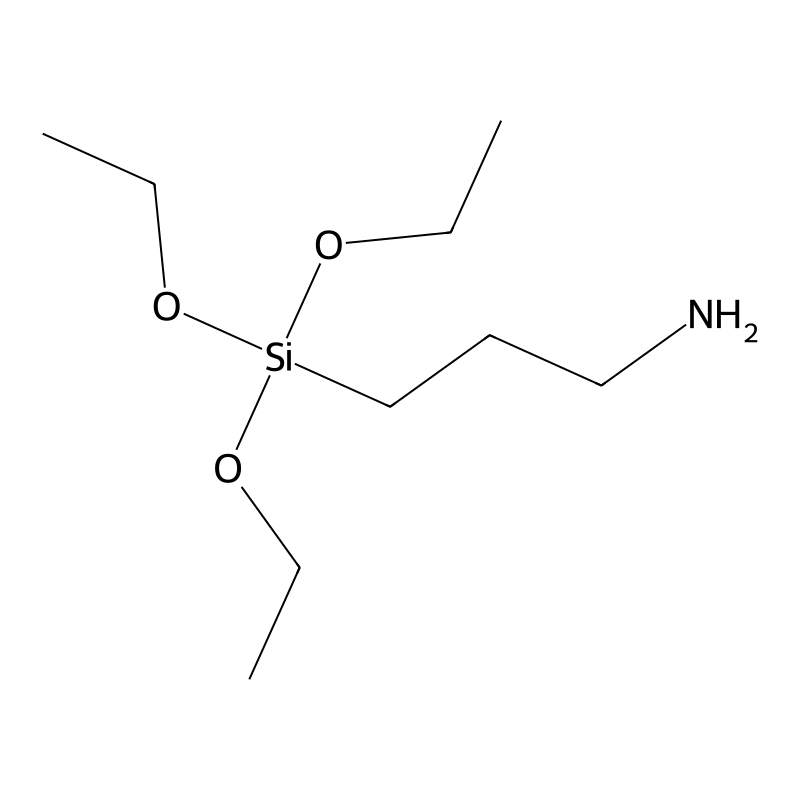

3-Aminopropyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Surface Modification

One of the primary applications of 3-Aminopropyltriethoxysilane (APTES) in scientific research is surface modification. APTES is a silane coupling agent, meaning it has a unique molecular structure with one end containing an amine group (NH2) and the other end containing ethoxy groups (OC2H5). The ethoxy groups readily react with hydroxyl (OH) groups present on many inorganic oxide surfaces like glass, silica, and metal oxides []. This reaction creates a covalent bond between the APTES molecule and the surface. The amine group at the other end of the molecule remains free to interact with other molecules, introducing new functionalities to the surface. This ability to modify surfaces makes APTES a valuable tool for researchers in various fields, including:

- Biosensor development: By attaching biomolecules like antibodies, enzymes, or DNA onto a surface functionalized with APTES, researchers can create biosensors for specific biomolecule detection []. The amine group of APTES allows for covalent attachment of the biomolecule, creating a stable and oriented binding site.

Functionalization of Nanomaterials

APTES is also widely used in research to functionalize nanomaterials. Nanoparticles often have a large surface area but lack specific functionalities for desired applications. APTES can be used to introduce new chemical groups onto the surface of nanoparticles, modifying their properties like:

- Dispersibility: Functionalization with APTES can improve the dispersibility of nanoparticles in aqueous solutions, preventing aggregation [].

- Biocompatibility: Attaching biocompatible molecules like polyethylene glycol (PEG) to nanoparticles via APTES can enhance their biocompatibility for biological applications [].

- Targeting: Specific targeting molecules like antibodies can be conjugated to nanoparticles using APTES, allowing them to target specific cells or tissues in vivo [].

Other Research Applications

Beyond surface modification and nanoparticle functionalization, APTES finds applications in other areas of scientific research:

- Zeolitie modification: APTES can be used to modify the pore structure and surface properties of zeolites, which are microporous materials with various industrial applications as catalysts and adsorbents [].

- Sol-gel synthesis: APTES can be incorporated into sol-gel processes to create new hybrid organic-inorganic materials with tailored properties [].

3-Aminopropyltriethoxysilane is an organosilicon compound with the chemical formula C₉H₂₃NO₃Si. It features three ethoxy groups and one amine group, making it a versatile aminosilane. This compound is primarily used in silanization processes, which involve modifying surfaces with alkoxysilane molecules to enhance their properties. Its amine functionality allows for the covalent attachment of organic films to various substrates, particularly metal oxides such as silica and titania .

APTES does not have a direct biological mechanism of action. However, its role lies in modifying surfaces for various biological applications. For example, silanization with APTES can introduce amine groups onto a surface, which can then be used to immobilize enzymes, antibodies, or other biomolecules for biosensor development or cell culture studies [].

APTES is a flammable liquid with a pungent odor. It is considered a health hazard with potential for irritation of the eyes, skin, and respiratory system []. Here are some specific safety concerns:

- Toxicity: Inhalation and skin contact can cause irritation and respiratory problems []. Chronic exposure may affect the nervous system, liver, and kidneys [].

- Flammability: Flash point is 41 °C, making it readily flammable [].

Precautions:

The reactivity of 3-aminopropyltriethoxysilane involves several key steps:

- Hydrolysis: In the presence of moisture, the ethoxy groups are replaced by hydroxyl groups, leading to the formation of silanol groups.

- Condensation: Silanol groups can then react with each other or with hydroxyl groups on surfaces, forming siloxane bonds (Si-O-Si) that covalently attach the silane to the substrate.

- Phase Separation: This step involves the formation of polymeric structures as the reaction medium loses homogeneity .

The hydrolysis of 3-aminopropyltriethoxysilane is rapid, especially in neutral pH conditions, producing ethanol and trisilanols. The half-life of hydrolysis can vary significantly depending on pH and temperature .

Several methods exist for synthesizing 3-aminopropyltriethoxysilane:

- Direct Synthesis: Combining 3-aminopropyltrimethoxysilane with ethanol under controlled conditions.

- Hydrolytic Condensation: Reacting 3-aminopropyltriethoxysilane with hydrochloric acid or trifluoromethanesulfonic acid to produce octa(3-aminopropyl)silsesquioxane .

- Surface Modification: Applying it to pre-treated oxide surfaces to enhance adhesion properties .

Interaction studies have shown that 3-aminopropyltriethoxysilane can effectively bond to silica surfaces through strong interactions between its hydroxyl and amine groups and the hydroxyl groups present on silica. These interactions are crucial for applications involving coatings and surface modifications .

Several compounds share structural similarities with 3-aminopropyltriethoxysilane, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Aminopropyltrimethoxysilane | Three methoxy groups instead of ethoxy | More reactive due to smaller alkoxy groups |

| N-(Triethoxysilylpropyl)ethylenediamine | Contains two amine functionalities | Enhanced reactivity for crosslinking |

| (Vinyltrimethoxysilane) | Contains a vinyl group | Useful in polymerization reactions |

The primary distinction of 3-aminopropyltriethoxysilane lies in its balance between reactivity and stability due to its ethoxy groups, making it particularly effective in surface functionalization processes while providing a moderate level of biological compatibility .

Purity

Physical Description

Color/Form

Exact Mass

Boiling Point

217 °C

Flash Point

Density

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

Pictograms

Corrosive;Irritant

Impurities

Other CAS

100402-75-3

96726-79-3

Wikipedia

Methods of Manufacturing

The ammonia substitution process starts from chloropropyltriethoxysilane, and requires a large excess and high pressure of NH3. With a 75-fold molar quantity of NH3 with respect to the chloro component, selectivities for the primary amine of up to 8% have been reported. The correspondingly low space-time yields can only be improved if increased proportions of di- and even trisubstituted downstream products of the initially formed aminopropylsilane are acceptable.

Catalyzed hydrogenation of the corresponding nitrile (2-cyanoethyltriethoxysilane) to produce the primary amino-functional silane as follows: (EtO)3-Si-CH2CH2-CN + 2H2 + [catalyst]--> (EtO)3-SiCH2CH2CH2-NH2. Vacuum distillation provides the highest quality version.

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Paint and coating manufacturing

Plastics product manufacturing

Rubber product manufacturing

1-Propanamine, 3-(triethoxysilyl)-: ACTIVE

APTES is transported from the production site as the parent silane to processors/formulators. Generally, APTES is used by the processor/formulator as an adhesion promoter with use levels <1%. In some applications, APTES is used as a crosslinker; these use levels are higher and can approach 3 to 5 %. Once APTES is added to a consumer or industrial product, the parent silane reacts with the components of the formulation and is generally present as the parent silane at 0.1-0.2% until after curing (use). After curing the parent silane is consumed into the polymer matrix and no longer exists and greatly reduces potential for consumer or worker exposure. APTES polymerizes during use.[Organization for Economic Cooperation and Development; Screening Information Data Set for 3-Aminopropyltriethoxysilane

Attaches a primary amine functional group to a surface; used to chemically couple ligands to glass and silica surfaces such as glass slides. The silane is used to couple to the glass and the amine functional group is used to couple to compounds of interest. Coats some plastics noncovalently to create a reactive film.

Storage Conditions

Dates

2: Moein MM, Javanbakht M, Karimi M, Akbari-adergani B, Abdel-Rehim M. A new strategy for surface modification of polysulfone membrane by in situ imprinted sol-gel method for the selective separation and screening of L-Tyrosine as a lung cancer biomarker. Analyst. 2015 Mar 21;140(6):1939-46. doi: 10.1039/c4an01596g. PubMed PMID: 25664351.

3: Moein MM, Javanbakht M, Karimi M, Akbari-Adergani B. Molecularly imprinted sol-gel nanofibers based solid phase microextraction coupled on-line with high performance liquid chromatography for selective determination of acesulfame. Talanta. 2015 Mar;134:340-347. doi: 10.1016/j.talanta.2014.11.011. Epub 2014 Nov 14. PubMed PMID: 25618677.

4: Németh T, Lévai S, Fődi T, Kupai J, Túrós G, Tóth T, Huszthy P, Balogh GT. A novel method for the preparation of a chiral stationary phase containing an enantiopure acridino-18-crown-6 ether selector. J Chromatogr Sci. 2015 Mar;53(3):431-5. doi: 10.1093/chromsci/bmu157. Epub 2014 Dec 4. PubMed PMID: 25477392.

5: Xu J, Fan R, Wang J, Jia M, Xiong X, Wang F. Comparative study of electroless copper film on different self-assembled monolayers modified ABS substrate. Int J Mol Sci. 2014 Apr 15;15(4):6412-22. doi: 10.3390/ijms15046412. PubMed PMID: 24739812; PubMed Central PMCID: PMC4013637.

6: Bagheri H, Piri-Moghadam H, Ahdi T. Role of precursors and coating polymers in sol-gel chemistry toward enhanced selectivity and efficiency in solid phase microextraction. Anal Chim Acta. 2012 Sep 12;742:45-53. doi: 10.1016/j.aca.2012.02.021. Epub 2012 Feb 21. PubMed PMID: 22884206.

7: Ahmadi A, Khalili M, Seyedhoseyni S, Roudsari EM, Nahri-Niknafs B. Synthesis, antidiabetic and hypolipidemic activities of new diethylamine and triethoxysilyl derivatives of tolbutamide on rats. Med Chem. 2012 Sep;8(5):964-9. PubMed PMID: 22741777.

8: Li QP, Yan B. Multi-walled carbon nanotube-based ternary rare earth (Eu3+, Tb3+) hybrid materials with organically modified silica-oxygen bridge. J Colloid Interface Sci. 2012 Aug 15;380(1):67-74. doi: 10.1016/j.jcis.2012.04.038. Epub 2012 May 23. PubMed PMID: 22695733.

9: Lung CY, Kukk E, Matinlinna JP. Shear bond strength between resin and zirconia with two different silane blends. Acta Odontol Scand. 2012 Sep;70(5):405-13. doi: 10.3109/00016357.2011.630014. Epub 2012 Mar 9. PubMed PMID: 22401474.

10: Boyacı E, Cağır A, Shahwan T, Eroğlu AE. Synthesis, characterization and application of a novel mercapto- and amine-bifunctionalized silica for speciation/sorption of inorganic arsenic prior to inductively coupled plasma mass spectrometric determination. Talanta. 2011 Sep 15;85(3):1517-25. doi: 10.1016/j.talanta.2011.06.021. Epub 2011 Jun 17. PubMed PMID: 21807217.

11: Heikkinen JJ, Kivimäki L, Määttä JA, Mäkelä I, Hakalahti L, Takkinen K, Kulomaa MS, Hytönen VP, Hormi OE. Versatile bio-ink for covalent immobilization of chimeric avidin on sol-gel substrates. Colloids Surf B Biointerfaces. 2011 Oct 15;87(2):409-14. doi: 10.1016/j.colsurfb.2011.05.052. Epub 2011 Jun 6. PubMed PMID: 21705202.

12: Li Y, Wang H, Wang L, Zhou F, Chen Y, Li B, Yang Y. Handedness inversion in preparing chiral 4, 4(')-biphenylene-silica nanostructures. Nanotechnology. 2011 Apr 1;22(13):135605. doi: 10.1088/0957-4484/22/13/135605. Epub 2011 Feb 22. PubMed PMID: 21343637.

13: Li C, Di B, Hao W, Yan F, Su M. Aminopropyl-functionalized ethane-bridged periodic mesoporous organosilica spheres: preparation and application in liquid chromatography. J Chromatogr A. 2011 Jan 21;1218(3):408-15. doi: 10.1016/j.chroma.2010.11.048. Epub 2010 Nov 27. PubMed PMID: 21156320.

14: Warad I, Al-Resayes S, Al-Othman Z, Al-Deyab SS, Kenawy el-R. Synthesis and spectrosopic identification of hybrid 3-(triethoxysilyl)propylamine phosphine ruthenium(II) complexes. Molecules. 2010 May 17;15(5):3618-33. doi: 10.3390/molecules15053618. PubMed PMID: 20657503.

15: Rosenholm JM, Lindén M. Towards establishing structure-activity relationships for mesoporous silica in drug delivery applications. J Control Release. 2008 Jun 4;128(2):157-64. doi: 10.1016/j.jconrel.2008.02.013. Epub 2008 Mar 6. PubMed PMID: 18439699.

16: Choithani J, Vaijayanthi B, Kumar P, Gupta KC. Construction of oligonucleotide microarrays (biochip) using heterobifunctional reagents. Methods Mol Biol. 2007;381:133-63. PubMed PMID: 17984518.

17: Wayment JR, Harris JM. Controlling binding site densities on glass surfaces. Anal Chem. 2006 Nov 15;78(22):7841-9. PubMed PMID: 17105178.

18: Kumar P, Choithani J, Gupta KC. Construction of oligonucleotide arrays on a glass surface using a heterobifunctional reagent, N-(2-trifluoroethanesulfonatoethyl)-N-(methyl)-triethoxysilylpropyl-3-amine (NTMTA). Nucleic Acids Res. 2004 Jun 2;32(10):e80. PubMed PMID: 15175428; PubMed Central PMCID: PMC434455.

19: Kumar P, Agrawal SK, Misra A, Gupta KC. A new heterobifunctional reagent for immobilization of biomolecules on glass surface. Bioorg Med Chem Lett. 2004 Mar 8;14(5):1097-9. PubMed PMID: 14980643.

20: Ehlers U, Paul HL. Binding of viruses from crude plant extracts to glutaraldehyde-treated plates for indirect ELISA. J Virol Methods. 1984 May;8(3):217-24. PubMed PMID: 6430944.